molecular formula C8H10N2O B13537423 1-(3-Aminopyridin-2-yl)propan-1-one

1-(3-Aminopyridin-2-yl)propan-1-one

Cat. No.: B13537423
M. Wt: 150.18 g/mol
InChI Key: KEOIEKPKTWYHFH-UHFFFAOYSA-N
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Description

1-(3-Aminopyridin-2-yl)propan-1-one is an organic compound with the molecular formula C8H10N2O. It is characterized by the presence of an aminopyridine moiety attached to a propanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminopyridin-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with propanone under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product[2][2].

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product[2][2].

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopyridin-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Aminopyridin-2-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminopyridin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The aminopyridine moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

    1-(3-Aminopyridin-2-yl)ethanone: Similar structure but with an ethanone backbone.

    1-(3-Aminopyridin-2-yl)prop-2-yn-1-one: Contains a prop-2-yn-1-one backbone.

    1-(3-Aminopyridin-2-yl)prop-2-en-1-one: Features a prop-2-en-1-one backbone.

Uniqueness: 1-(3-Aminopyridin-2-yl)propan-1-one is unique due to its specific combination of the aminopyridine moiety and the propanone backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(3-aminopyridin-2-yl)propan-1-one

InChI

InChI=1S/C8H10N2O/c1-2-7(11)8-6(9)4-3-5-10-8/h3-5H,2,9H2,1H3

InChI Key

KEOIEKPKTWYHFH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=N1)N

Origin of Product

United States

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